

# physicochemical properties of 6-Chloro-4-iodo-3-methoxypyridazine

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## Compound of Interest

Compound Name: 6-Chloro-4-iodo-3-methoxypyridazine

Cat. No.: B169026

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An In-depth Technical Guide to the Physicochemical Properties of **6-Chloro-4-iodo-3-methoxypyridazine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Chloro-4-iodo-3-methoxypyridazine** is a halogenated pyridazine derivative with potential applications in medicinal chemistry and drug development as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, general experimental procedures for its synthesis and characterization, and relevant safety information. Due to the limited availability of experimental data, this guide incorporates computed values and information from structurally related compounds to offer a thorough understanding of this compound.

## Chemical Identity and Physicochemical Properties

**6-Chloro-4-iodo-3-methoxypyridazine**, with the CAS number 181355-92-0, is a unique trifunctionalized pyridazine.<sup>[1][2]</sup> Its structure incorporates a chlorine atom, an iodine atom, and a methoxy group, offering multiple reactive sites for synthetic modifications.

Table 1: Physicochemical Properties of **6-Chloro-4-iodo-3-methoxypyridazine**

Property	Value	Source
IUPAC Name	6-chloro-4-iodo-3-methoxypyridazine	PubChem[2]
CAS Number	181355-92-0	ChemShuttle[1], PubChem[2]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClIN <sub>2</sub> O	PubChem[2]
Molecular Weight	270.45 g/mol	PubChem[2]
Canonical SMILES	<chem>COC1=NN=C(C=C1)Cl</chem>	PubChem[2]
InChI	InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3	PubChem[2]
InChIKey	AWEZJAIGNOXBAI-UHFFFAOYSA-N	PubChem[2]
Computed XLogP3	1.8	PubChem[2]
Topological Polar Surface Area	35 Å <sup>2</sup>	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
Rotatable Bond Count	1	PubChem[2]

Note: The majority of the physicochemical properties listed are computationally derived and should be confirmed through experimental validation.

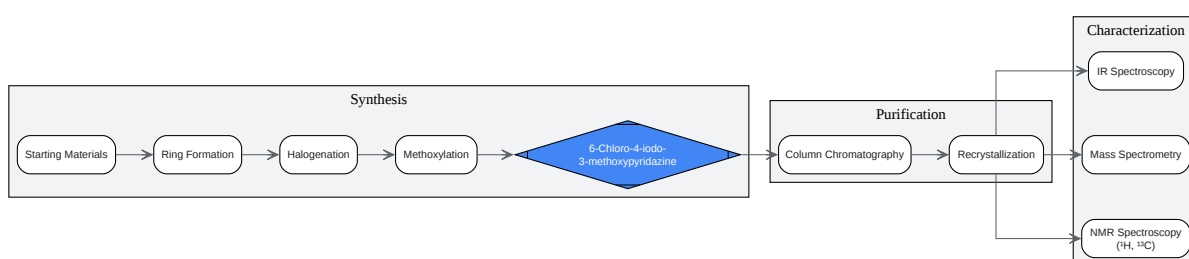
## Experimental Protocols

While a specific, detailed synthesis protocol for **6-Chloro-4-iodo-3-methoxypyridazine** is not readily available in the public domain, a general methodology for the synthesis of similar substituted pyridazines can be outlined.

## General Synthesis of Substituted Pyridazines

The synthesis of polysubstituted pyridazines often involves multi-step sequences starting from readily available precursors. A plausible synthetic approach could involve the construction of the pyridazine ring followed by sequential halogenation and methoxylation reactions.

General Workflow for Synthesis and Characterization:



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## References

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